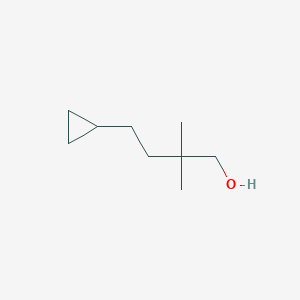
1-(Azetidin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an azetidine ring attached to an ethan-1-ol group
Méthodes De Préparation
The synthesis of 1-(Azetidin-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of azetidine with ethylene oxide under basic conditions to yield the desired product. Another approach includes the reduction of 1-(Azetidin-2-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(Azetidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(Azetidin-2-yl)ethan-1-one, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-(Azetidin-2-yl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride can yield 1-(Azetidin-2-yl)ethan-1-yl chloride.
Applications De Recherche Scientifique
1-(Azetidin-2-yl)ethan-1-ol has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(Azetidin-2-yl)ethan-1-ol can be compared with other similar compounds such as:
2-(Azetidin-1-yl)ethanol: This compound has a similar structure but with the nitrogen atom in a different position, leading to different chemical properties and reactivity.
1-(Azetidin-3-yl)ethan-1-ol:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C5H11NO |
|---|---|
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
1-(azetidin-2-yl)ethanol |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-3-6-5/h4-7H,2-3H2,1H3 |
Clé InChI |
NSQCUKPANMXHIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


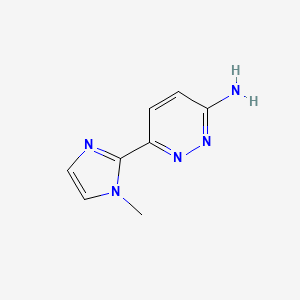
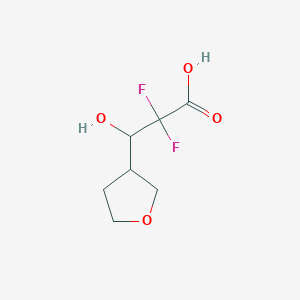




![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)
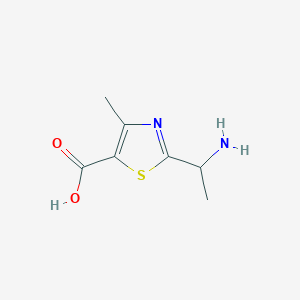

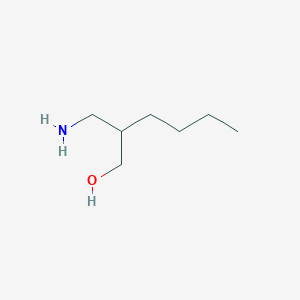


![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
